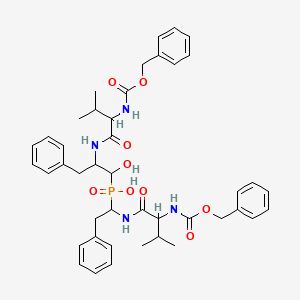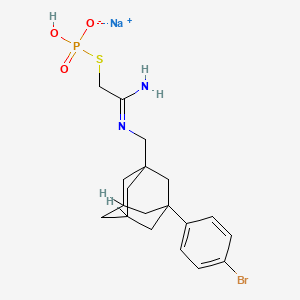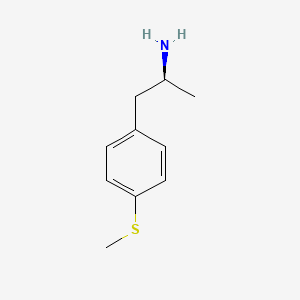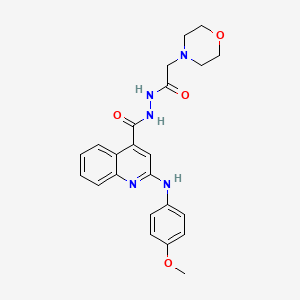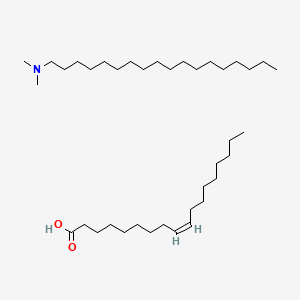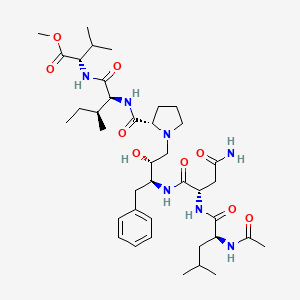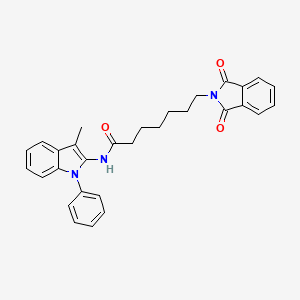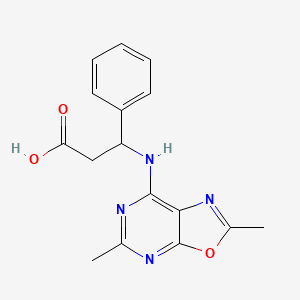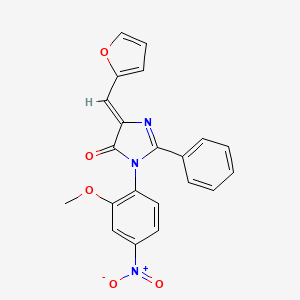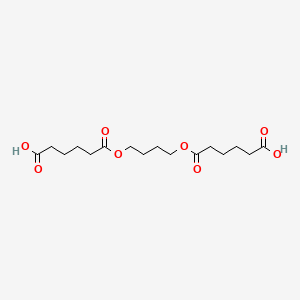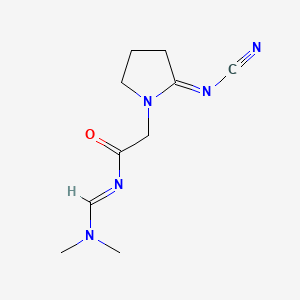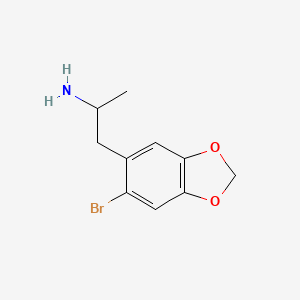
2-Bromo-4,5-methylenedioxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-methylenedioxyamphetamine, also known as 6-Bromo-MDA, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. This compound is known for producing stimulant effects but lacks the psychedelic or empathogenic action typically associated with similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-methylenedioxyamphetamine involves the bromination of 3,4-methylenedioxyamphetamine (MDA). A solution of MDA in acetic acid is treated with elemental bromine, generating the hydrobromide salt of this compound in a yield of 61% . The reaction conditions include maintaining the solution at a specific temperature and ensuring the correct molar ratios of reactants.
Industrial Production Methods
There is limited information available on the industrial production methods for this compound. Given its status as a lesser-known psychedelic, it is likely that its production is primarily confined to research laboratories rather than large-scale industrial facilities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-methylenedioxyamphetamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, the bromine atom in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation reactions using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Bromo-4,5-methylenedioxyamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the effects of substituted amphetamines.
Industry: Its applications in industry are limited due to its status as a lesser-known psychedelic
Mechanism of Action
The exact mechanism of action of 2-Bromo-4,5-methylenedioxyamphetamine is not well understood. based on its structural relationship with other similar drugs, it is likely that it acts as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA. It may also act as a 5HT2A agonist, similar to hallucinogenic amphetamines .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomescaline
- 6-Chloro-MDMA
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
2-Bromo-4,5-methylenedioxyamphetamine is unique in that it produces stimulant effects without the typical psychedelic or empathogenic action associated with similar compounds. This makes it an interesting subject for research, particularly in understanding the structure-activity relationships of substituted amphetamines .
Properties
CAS No. |
151920-03-5 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3 |
InChI Key |
PHCFFGXVMHXBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


